molecular formula C10H16ClN B12356571 Methamphetamine D14 Hydrochloride CAS No. 2714414-13-6

Methamphetamine D14 Hydrochloride

Cat. No.: B12356571
CAS No.: 2714414-13-6
M. Wt: 199.78 g/mol
InChI Key: TWXDDNPPQUTEOV-OEEUOZKYSA-N
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Description

Historical Context and Evolution of Deuterated Analogs in Scientific Inquiry

The use of deuterium (B1214612), a stable isotope of hydrogen, has a rich history in scientific research. Discovered by Harold Urey in 1931, for which he won the Nobel Prize in 1934, deuterium quickly became an important tool. wikipedia.org Early applications in the 1960s and 1970s focused on using deuterated compounds to study reaction mechanisms and the metabolism of drugs. wikipedia.orgnih.gov The first patents for deuterated molecules were granted in the 1970s, marking a significant step in their application. wikipedia.orgnih.gov

Over the decades, the synthesis and analytical detection of deuterated compounds have become increasingly sophisticated. nih.gov This has led to their widespread use as internal standards in analytical chemistry, particularly with the advent of powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). pubcompare.aiaptochem.com The ability of deuterated standards to co-elute with the analyte of interest while being distinguishable by mass makes them ideal for improving the accuracy and precision of quantitative analyses. aptochem.com

More recently, the "deuterium switch" approach has gained traction in pharmaceutical research. This involves strategically replacing hydrogen with deuterium in drug molecules to improve their pharmacokinetic properties, such as slowing down metabolism and increasing the drug's half-life. nih.gov This strategy led to the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govassumption.edu

Positioning of Methamphetamine D14 Hydrochloride within Advanced Research Methodologies

This compound is a deuterated analog of methamphetamine where fourteen hydrogen atoms have been replaced by deuterium atoms. musechem.comcaymanchem.com This high level of deuteration makes it an invaluable tool in modern analytical and research settings. Its primary role is as an internal standard for the highly accurate quantification of methamphetamine in various biological and forensic samples. pubcompare.aicaymanchem.comcerilliant.com

The use of this compound is crucial in a number of advanced research methodologies:

Forensic Toxicology: In forensic analysis, precise and reliable quantification of controlled substances is paramount. This compound is used as an internal standard in GC-MS or LC-MS methods to ensure the accuracy of methamphetamine levels measured in samples such as urine, blood, or plasma. pubcompare.aicerilliant.comsigmaaldrich.com

Pharmacokinetic and Drug Metabolism Studies: Researchers utilize this deuterated standard to investigate how the body absorbs, distributes, metabolizes, and excretes methamphetamine. pubcompare.aimusechem.com By providing a stable reference point, it allows for the precise tracking of the parent drug and its metabolites. pubcompare.ai

Clinical Toxicology and Drug Testing: In clinical settings, accurate measurement of drug levels is essential for monitoring and treatment. This compound helps to ensure the reliability of these measurements. cerilliant.comsigmaaldrich.com

The hydrochloric acid salt form of Methamphetamine D14 ensures good solubility in aqueous solutions, making it well-suited for biological assays. musechem.com Its high isotopic purity, with an enrichment of ≥99% deuterated forms, minimizes interference from the unlabeled compound, further enhancing the accuracy of analytical results. caymanchem.combioscience.co.uk

An Examination of the Synthetic Chemistry and Isotopic Analysis of this compound

This compound is a deuterated analog of methamphetamine hydrochloride, a compound extensively utilized as an internal standard in forensic and research applications for the quantification of methamphetamine in biological and other matrices by mass spectrometry. The incorporation of fourteen deuterium atoms provides a distinct mass shift, facilitating its use in isotope dilution methods. This article details the synthetic strategies for deuterium incorporation and the analytical techniques employed for its chemical characterization and isotopic purity assessment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2714414-13-6

Molecular Formula

C10H16ClN

Molecular Weight

199.78 g/mol

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D;

InChI Key

TWXDDNPPQUTEOV-OEEUOZKYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Origin of Product

United States

Advanced Analytical Applications of Methamphetamine D14 Hydrochloride

Role as an Internal Standard in Quantitative Mass Spectrometry

Methamphetamine D14 Hydrochloride is primarily used as an internal standard for the quantification of methamphetamine in various biological and environmental samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comsapphirebioscience.com The use of a stable isotope-labeled internal standard like Methamphetamine D14 is considered the gold standard in quantitative mass spectrometry due to its ability to provide accurate and precise measurements. pubcompare.ai

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (unlabeled methamphetamine). wikipedia.orgosti.gov This mixture is then homogenized, and the analyte is purified from the sample matrix. osti.gov

During mass spectrometric analysis, the instrument measures the ratio of the isotopically labeled standard to the unlabeled analyte. wikipedia.orgosti.gov Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the final isotope ratio, the initial concentration of the analyte in the sample can be accurately calculated. wikipedia.org This technique can significantly reduce the uncertainty of measurement results, in some cases from 5% down to 1% in gas chromatography analysis. wikipedia.org

Calibration Curve Construction and Validation in Complex Biological and Environmental Matrices

To ensure the accuracy of quantitative results, a calibration curve is constructed. This involves preparing a series of calibration standards with known concentrations of the unlabeled methamphetamine, each containing a constant amount of the this compound internal standard. researchgate.netnih.gov The response ratio (peak area of analyte / peak area of internal standard) is then plotted against the concentration of the analyte to generate a linear regression curve. researchgate.netresearchgate.net

The validity of the calibration curve is crucial for reliable quantification. Validation parameters typically include linearity, which is assessed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 being desirable. researchgate.netjfda-online.comresearchgate.net For instance, in a study analyzing methamphetamine in urine, calibration curves were linear over a range of 12.5-2000 ng/ml. nih.gov Another study on oral fluid achieved linearity between 20 to 5,000 ng/mL. researchgate.net These curves are essential for quantifying the analyte in unknown samples by interpolating their response ratios.

Compensation for Matrix Effects and Ion Suppression/Enhancement

Biological and environmental samples are complex matrices that can contain numerous endogenous and exogenous compounds. nih.gov These co-eluting substances can interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as matrix effects. slideshare.net Matrix effects can either suppress or enhance the ionization of the target analyte, resulting in inaccurate quantification. nih.govgriffith.edu.au

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. slideshare.net Because the deuterated standard has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. griffith.edu.au By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results. griffith.edu.au

Assessment of Precision, Accuracy, and Limits of Detection/Quantification

Method validation is essential to demonstrate the reliability of an analytical procedure. Key parameters include precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For methamphetamine analysis, intra-day and inter-day precision values are often required to be below 15-20%. Studies have reported RSDs for methamphetamine analysis in various matrices to be well within acceptable limits, often below 10%. nih.govjfda-online.comnih.gov For example, one study reported intra-day and inter-day precision for methamphetamine in hair to be between 1.20% and 13.1%. nih.gov

Accuracy is the closeness of a measured value to the true value and is often assessed by analyzing quality control samples with known concentrations. The accuracy should ideally be within ±15-20% of the nominal value. A validated method for methamphetamine in blood reported accuracy ranging from 85.3% to 94%. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. greenpub.orgsciencetechindonesia.com These limits are crucial for detecting low levels of the drug. For example, a GC-MS method for methamphetamine in urine reported an LOD of 2.962 µg/L and an LOQ of 9.873 µg/L. greenpub.org Another highly sensitive LC-MS/MS method for blood analysis reported an MDL (a measure similar to LOD) of 0.31 µg/L for methamphetamine. nih.gov

Illustrative Performance Metrics for Methamphetamine Analysis Using Deuterated Internal Standards
MatrixAnalytical MethodLinearity RangeLOD/MDLLOQPrecision (RSD%)Accuracy/Recovery (%)Reference
UrineGC-MS25.0 - 200 µg/L2.962 µg/L9.873 µg/L3.83%101.9% researchgate.netgreenpub.org
HairGC-MS2.0 - 40 ng/mg0.05 ng/mg0.1 ng/mg0.76 - 4.79% (Intra-day)77.45 - 86.86% jfda-online.com
BloodLC-MS/MS1 - 5000 µg/L0.31 µg/LNot specified< 5.7%85.3 - 94% nih.gov
Oral FluidLC-MS/MS20 - 5000 ng/mLNot specified20 ng/mL< 9.1%Bias < -12.3% researchgate.net

Chromatographic Separation Techniques Utilizing Deuterated Methamphetamine

Chromatographic techniques are essential for separating methamphetamine from other compounds in a sample before detection by mass spectrometry. The use of a deuterated internal standard like Methamphetamine D14 is compatible with various chromatographic methods. pubcompare.ai

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a widely used technique for the analysis of methamphetamine. jfda-online.comforensicscijournal.com In this method, the sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. sciencetechindonesia.com The separated components then enter the mass spectrometer for detection and quantification.

The use of a deuterated internal standard is crucial in GC-MS analysis to ensure accuracy. nih.govoup.com Often, derivatization of methamphetamine is performed to improve its chromatographic properties and produce characteristic fragment ions for mass spectrometric detection. oup.comoup.com The choice of derivatizing agent can influence which deuterated standard is most suitable. nih.govoup.com For instance, different derivatization routes, such as trimethylsilyl- or pentafluoropropionyl-derivatization, can affect the mass spectral data and the potential for cross-contribution between the analyte and the internal standard. oup.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In the context of methamphetamine analysis, this compound is crucial for developing robust and validated LC-MS/MS methods.

One of the primary applications is in the simultaneous determination of multiple amphetamine-type stimulants in biological samples. For instance, a validated LC-MS/MS method for the simultaneous determination of methamphetamine (MA) and 3,4-methylenedioxy-N-methamphetamine (MDMA) in blood utilizes deuterium-labeled internal standards like Methamphetamine-d5. nih.gov This method demonstrates high sensitivity, with a method detection limit (MDL) for MA as low as 0.31 µg/L, and a wide linear range from 1 µg/L to 5000 µg/L. nih.gov The use of deuterated internal standards is critical for correcting variations in sample preparation and instrument response, ensuring accurate quantification. nih.gov

Furthermore, LC-MS/MS methods have been developed for the comprehensive analysis of amphetamine-related compounds in complex matrices like meconium. A study describes a method for quantifying ten amphetamine-related analytes, where the use of deuterated internal standards, including MAMP-d14, was essential. nih.gov This method employed two calibration curves with different injection volumes to accommodate a large analytical range, from 1.25 ng/g to 10,000 ng/g, showcasing the flexibility and robustness that internal standards provide. nih.gov

The selection of the ionization technique in LC-MS/MS can also be tailored to the specific application. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) has also been successfully used for the quantification of amphetamine-related analytes. nih.gov The choice of ionization source, along with optimized chromatographic conditions and the use of appropriate internal standards, allows for the development of highly specific and sensitive analytical methods.

Chiral Separation of Enantiomers and Enantioisotopologues in Analytical Methods

Methamphetamine exists as two enantiomers, d-methamphetamine and l-methamphetamine, which have different pharmacological activities and legal implications. oup.comsciex.com Therefore, chiral separation is essential in forensic and clinical toxicology to distinguish between the illicit, more potent d-enantiomer and the l-enantiomer (B50610) found in some over-the-counter medications. sciex.comsigmaaldrich.com

LC-MS/MS coupled with chiral stationary phase (CSP) columns has proven to be a reliable method for the chiral separation of methamphetamine enantiomers. oup.comnih.gov This approach avoids the need for derivatization with chiral reagents, which can introduce impurities and lead to inaccurate results. oup.comnih.gov Studies have shown that CSP-LC-MS/MS methods exhibit lower percent deviation errors (<2%) compared to traditional gas chromatography-mass spectrometry (GC-MS) methods that use derivatizing agents (8-19%). oup.comnih.gov

The use of deuterated internal standards like this compound is also beneficial in chiral separations. While the primary purpose of the internal standard is for quantification, its chromatographic behavior relative to the non-deuterated enantiomers can also be monitored to ensure the stability and reproducibility of the separation.

Different types of CSP columns, such as those based on macrocyclic glycopeptides, have been successfully employed for the chiral separation of amphetamine and methamphetamine enantiomers. sciex.comchrom-china.com These columns, when used with ESI-compatible mobile phases, allow for sensitive and accurate quantification of individual enantiomers. sciex.com

The table below summarizes the findings of a study comparing GC-MS and CSP-LC-MS/MS for chiral separation:

Analytical MethodPercent Deviation ErrorAbility to Achieve 100% Isomer PurityRacemization Observed
GC-MS with l-TPC8-19%NoYes
CSP-LC-MS/MS<2%YesNo

Data sourced from a comparative analysis of GC and LC methods. oup.comnih.gov

Forensic Analytical Chemistry Methodologies

In forensic science, the accurate identification and quantification of controlled substances are paramount. This compound plays a vital role as an internal standard in various forensic analytical chemistry methodologies, ensuring the reliability and defensibility of analytical results. caymanchem.comsigmaaldrich.com

Quantitative Analysis in Trace Evidence and Seized Materials

The quantitative analysis of methamphetamine in trace evidence and seized materials is a common task in forensic laboratories. Isotope dilution mass spectrometry, using deuterated internal standards like this compound, is the gold standard for this purpose. sigmaaldrich.comnih.gov This technique is applicable to both GC-MS and LC-MS/MS platforms. sigmaaldrich.com

In the analysis of seized tablets, for example, an LC-MS/MS method using amphetamine-D5 and methamphetamine-D5 as internal standards was successfully applied for the routine analysis of amphetamine and methamphetamine. nih.gov This method demonstrated good retention time reproducibility and allowed for the accurate quantification of the active compounds. nih.gov

The analysis of trace elements in methamphetamine hydrochloride crystals using inductively coupled plasma-mass spectrometry (ICP-MS) can provide information about the synthesis route. nih.gov While this technique focuses on inorganic elements, the primary quantitative analysis of the drug itself in seized materials relies on methods like LC-MS/MS with deuterated standards. acs.org

A "dilute and shoot" approach for LC-MS/MS analysis of seized solid and liquid samples has been developed to simplify sample preparation. acs.org This method, which involves adding a deuterated internal standard before dilution and injection, leverages the high selectivity and sensitivity of the instrument to provide rapid and accurate quantitative results for a wide range of illicit substances. acs.org

The table below presents typical validation parameters for a quantitative LC-MS/MS method for seized materials:

ParameterResult
Linearity (ng/mL)5 - 100
Precision (Intra-assay)Evaluated at LLOQ, Cm, and Cup
TruenessEvaluated at Ci and Ch

This table represents typical validation parameters and not specific results from a single study. acs.org

Development and Validation of High-Throughput Screening Methods

High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is essential in forensic toxicology and drug testing laboratories. bmglabtech.comdrugtargetreview.com The development and validation of high-throughput screening methods for amphetamine-type stimulants often involve the use of automated systems and sensitive analytical techniques like LC-MS/MS. bmglabtech.comresearchgate.net

The core of HTS is the ability to automate the testing of numerous chemical or biological compounds against a specific target. bmglabtech.com In the context of forensic analysis, this translates to screening a large volume of samples for the presence of specific drugs. dovepress.com The development of such methods requires careful consideration of assay design, including the use of appropriate controls and robust analytical platforms. wikipedia.org

While HTS aims for speed, the accuracy of the results cannot be compromised. The use of deuterated internal standards like this compound is crucial in HTS methods that employ mass spectrometry to ensure reliable quantification and minimize false positives or negatives. A fast LC-MS/MS method for the determination of various amphetamines in urine, using deuterated analogs as internal standards, achieved a total run time of 8 minutes, demonstrating the feasibility of high-throughput analysis without sacrificing accuracy. nih.gov

The validation of HTS methods includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov For instance, a validated fast LC-MS/MS method for amphetamines in urine showed a wide linear range (e.g., 1-200 ng/mL for MA), low LODs (e.g., 0.5 ng/mL for MA), and good precision and accuracy (CV and MRE < 17.2%). nih.gov

Recent advancements in HTS include the use of portable analytical instruments, such as attenuated total reflection Fourier transform infrared (ATR-FT-IR) spectrometers, for on-site screening of suspected drug tablets. nih.gov While these screening methods provide rapid preliminary identification, confirmation and quantification are typically performed in a laboratory setting using methods like LC-MS/MS with deuterated internal standards.

The following table outlines key aspects of HTS method development:

HTS Development StageKey Considerations
Assay DesignMiniaturization, automation suitability, single-well format. bmglabtech.com
Quality ControlGood plate design, effective positive/negative controls, robust QC metrics. wikipedia.org
TechnologyRobotics, liquid handling devices, sensitive detectors (e.g., plate readers, mass spectrometers). bmglabtech.com
Data AnalysisAutomated data processing and handling. bmglabtech.com

Metabolic and Biochemical Fate Studies Using Methamphetamine D14 Hydrochloride

In Vitro Metabolic Pathway Elucidation

In the laboratory setting, in vitro systems that mimic biological processes are fundamental to understanding how drugs are metabolized. For Methamphetamine D14 Hydrochloride, these studies primarily focus on identifying its deuterated metabolites, understanding the enzymes responsible for its breakdown, and utilizing sophisticated models of liver function.

Identification of Deuterated Metabolites via Mass Spectrometry

The primary application of this compound in metabolic studies is its role as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). pubcompare.ai When used in conjunction with its non-labeled counterpart, the distinct mass difference allows for the precise tracking and quantification of metabolites.

The main metabolic pathways of methamphetamine include N-demethylation to amphetamine and p-hydroxylation to p-hydroxymethamphetamine. escholarship.orgmdpi.com When this compound is metabolized, the resulting metabolites, such as amphetamine-d11, retain a portion of the deuterium (B1214612) label. The specific deuterated metabolites formed can be identified by their unique mass-to-charge ratios in mass spectrometry analysis. This aids in creating a detailed map of the metabolic fate of the parent compound.

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2D6)

The cytochrome P450 (CYP) family of enzymes, particularly the CYP2D6 isoform, plays a central role in the metabolism of methamphetamine. mdpi.compsu.edudrugbank.com Studies have shown that methamphetamine acts as both a substrate and a weak competitive inhibitor of CYP2D6. drugbank.com The rate-limiting step in its metabolism is often the initial oxidation. nih.gov

The introduction of deuterium at specific sites in a drug molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect. acs.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. wpmucdn.com

While specific enzyme kinetic parameters (K_m and V_max) for this compound are not extensively documented in publicly accessible research, studies on its non-deuterated form provide a baseline. For instance, in rat liver microsomes, the K_m value for methamphetamine N-demethylation has been reported to be 1.0 mM, and two K_m values were observed for its aromatic hydroxylation (10.6 µM and 2.2 mM). nih.gov The use of the deuterated form allows for more precise investigations into these kinetic parameters by minimizing analytical variability.

Table 1: Michaelis-Menten Constants (K_m) for Methamphetamine Metabolism in Rat Liver Microsomes

Metabolic Reaction K_m Value
N-demethylation 1.0 mM
Aromatic hydroxylation (high affinity) 10.6 µM
Aromatic hydroxylation (low affinity) 2.2 mM

Data sourced from a study on non-deuterated methamphetamine in rat liver microsomes. nih.gov

Application in Hepatic Microsomal and Hepatocyte Incubation Systems

To study drug metabolism in vitro, researchers frequently use subcellular fractions like hepatic microsomes or intact liver cells called hepatocytes. nih.govpsu.edu Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, including CYPs. nih.gov Hepatocytes provide a more complete model as they contain both Phase I and Phase II enzymes and can better mimic the in vivo environment. nih.gov

In these systems, this compound is incubated with the microsomes or hepatocytes, and the subsequent mixture is analyzed over time. This allows researchers to determine the rate of metabolism and identify the metabolites formed. mdpi.com The use of the deuterated standard in these assays improves the accuracy of quantifying the disappearance of the parent drug and the appearance of its metabolites.

While specific data tables from such incubations with this compound are proprietary to the research entities conducting them, the methodology is a standard practice in drug metabolism studies.

In Vivo Metabolic Profiling in Pre-clinical Animal Models

In vivo studies, typically conducted in animal models such as rats, are essential to understand how a drug and its metabolites are distributed, absorbed, metabolized, and excreted in a living organism.

Tracing Deuterium Retention and Exchange in Biological Systems

The deuterium atoms on this compound act as tracers, allowing scientists to follow the molecule and its fragments throughout the biological system. wpmucdn.com The stability of the C-D bond helps in retaining the label throughout the metabolic process. However, some deuterium atoms, particularly those attached to heteroatoms or in acidic environments, may be subject to exchange with protons from the surrounding biological matrix. wpmucdn.com

Studying the patterns of deuterium retention and exchange provides insights into the metabolic and chemical environments the drug encounters within the body. While specific studies detailing the in-vivo deuterium retention and exchange for this compound are not widely published, the principles of such studies are a cornerstone of using deuterated compounds in pharmaceutical research. nih.gov

Comparative Studies of Labeled and Unlabeled Analogs in Pharmacokinetic Research

Pharmacokinetic studies compare the concentration of a drug in the body over time after administration. Comparing the pharmacokinetics of this compound with its unlabeled counterpart in animal models allows researchers to assess the impact of deuteration on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Studies comparing the pharmacokinetics of methamphetamine in male and female rats have been conducted, though not specifically with the D14 variant for direct comparison. nih.govnih.gov For instance, one study found that while not statistically different, female rats had 25% lower clearance and 33% lower volume of distribution for methamphetamine compared to males. nih.gov The use of a deuterated internal standard like this compound is crucial for the accuracy of such pharmacokinetic measurements. psu.ac.th

A study comparing methamphetamine and its analog methiopropamine in mice found that their pharmacokinetic profiles were similar. mdpi.com Such comparative studies are essential for understanding the structure-activity relationships that govern a drug's behavior in the body.

Metabolomics Approaches in Animal Studies to Understand Biochemical Perturbations

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool for understanding the complex biochemical changes induced by xenobiotics. In animal studies involving methamphetamine, metabolomics approaches are utilized to obtain a comprehensive snapshot of the metabolic disturbances that occur following exposure. nih.gov These studies aim to identify and quantify a wide array of endogenous metabolites, providing insights into the systemic effects of the substance on various biochemical pathways. nih.gov

Research has demonstrated that methamphetamine exposure in animal models leads to significant alterations in metabolic profiles, particularly those associated with neuronal function and energy metabolism. nih.gov By analyzing biological samples such as plasma, urine, and brain tissue, scientists can map the biochemical perturbations. For instance, studies using rat models have identified distinct changes in the levels of specific metabolites.

One study establishing a methamphetamine-induced conditioned place preference (CPP) model in rats found significant metabolic shifts in both plasma and urine. nih.gov The concentrations of n-propylamine in plasma were observed to increase, while levels of lauric acid decreased significantly. nih.gov In urine, the same study noted a significant rise in lactose, spermidine, and stearic acid levels. nih.gov These findings point toward disruptions in amino acid metabolism, fatty acid metabolism, and polyamine pathways.

The application of metabolomics provides a systems-level view of the drug's impact, moving beyond the analysis of the parent drug and its primary metabolites to understand the downstream consequences on the host's biochemistry. nih.gov These observed metabolic alterations are crucial for elucidating the broader toxicological profile and understanding the mechanisms underlying the substance's effects. nih.gov

Table 1: Changes in Metabolite Levels in a Rat Model

Biological Sample Metabolite Observed Change
Plasma n-Propylamine Increased
Lauric Acid Decreased
Urine Lactose Increased
Spermidine Increased

This table summarizes findings from a study on methamphetamine-induced biochemical perturbations in rats. nih.gov

Mechanistic Investigations and Molecular Interaction Studies

Elucidation of Chemical Reaction Mechanisms via Isotopic Labeling

The replacement of hydrogen with deuterium (B1214612) in Methamphetamine D14 Hydrochloride provides a powerful method for elucidating chemical reaction mechanisms through the kinetic isotope effect (KIE). symeres.comchem-station.com The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov Because deuterium is twice as heavy as hydrogen, the C-D bond is stronger and requires more energy to break than a C-H bond. youtube.com This difference in bond energy leads to a slower reaction rate when a C-D bond is cleaved in the rate-determining step of a reaction. acs.org

By comparing the reaction rates of methamphetamine and this compound, researchers can determine whether a specific C-H bond is broken during the rate-limiting step of a reaction. acs.org A significant KIE (where the reaction with methamphetamine is faster than with its deuterated analog) indicates that the C-H bond at the labeled position is involved in the slowest step of the mechanism. nih.govacs.org This technique is crucial for understanding metabolic pathways, as it allows scientists to pinpoint which C-H bonds are targeted by enzymes during metabolism. symeres.com

Table 1: Examples of Kinetic Isotope Effects in Mechanistic Studies

Reaction Type Labeled Position Observed KIE (kH/kD) Mechanistic Insight
C-H Activation Varies >1 C-H bond breaking is in the rate-determining step. acs.org
Enzyme-catalyzed oxidation Varies Varies Identifies site of metabolic attack.

This table provides generalized examples of how KIE is used. Specific KIE values for this compound would require targeted experimental studies.

Probing Molecular Interactions and Binding Dynamics at a Fundamental Level

This compound is instrumental in studying the molecular interactions and binding dynamics of methamphetamine with its biological targets, such as receptors and transporters in the central nervous system. pubcompare.aimusechem.com The use of isotopically labeled ligands like this compound in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allows for the precise tracking of the ligand when it binds to a protein. symeres.compubcompare.ai

In NMR studies, the deuterium label can provide information about the orientation and dynamics of the drug molecule within the binding pocket of a protein. symeres.com Changes in the NMR spectrum of the protein upon binding of this compound can reveal which amino acid residues are involved in the interaction.

Mass spectrometry-based techniques, particularly when coupled with hydrogen-deuterium exchange (HDX-MS), can map the regions of a protein that become more or less accessible to the solvent when the drug is bound. When this compound is used, it can be distinguished from the hydrogen atoms of the protein and solvent, providing a clearer picture of the binding interface.

Table 2: Techniques for Studying Molecular Interactions Using Isotopic Labeling

Technique Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Drug orientation and dynamics in binding pocket, identification of interacting protein residues. symeres.compubcompare.ai
Isotope-Dilution Mass Spectrometry Accurate quantification of binding affinity and stoichiometry. musechem.com

Application in Theoretical and Computational Chemistry for Mechanistic Predictions

Theoretical and computational chemistry methods are powerful tools for predicting and understanding chemical reactions and molecular interactions. This compound serves as an important reference compound for validating and refining these computational models.

Computational models can be used to predict the KIE for various proposed reaction mechanisms. By comparing the computationally predicted KIE with the experimentally measured KIE obtained using this compound, chemists can validate the accuracy of their theoretical models and the proposed mechanism. orientjchem.org Discrepancies between the calculated and experimental values can lead to refinements in the computational approach or a re-evaluation of the proposed reaction pathway.

Furthermore, molecular dynamics simulations can be employed to study the binding of methamphetamine to its target proteins. By using the parameters for this compound in these simulations, researchers can gain insights into the subtle effects of isotopic labeling on binding affinity and dynamics. These simulations can help to interpret experimental data and provide a more detailed, atom-level understanding of the drug-receptor interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methamphetamine
Deuterium
Hydrogen
Carbon
Nitrogen
Amphetamine
Fentanyl
Cocaine
Methylenedioxymethamphetamine (MDMA)
Methylenedioxyamphetamine (MDA)
Selegiline
Benzaldehyde

Degradation Pathways and Environmental Stability of Deuterated Methamphetamine Analogs

Chemical Stability and Decomposition Kinetics of Methamphetamine D14 Hydrochloride

This compound is a chemically stable compound, particularly under controlled laboratory conditions. Suppliers of the certified reference material report a shelf life of at least five years when stored at -20°C as a crystalline solid. This long-term stability is crucial for its role as a reliable internal standard in quantitative analyses.

While specific kinetic studies detailing the decomposition rates of the D14 analog under various environmental conditions are not extensively documented, data on the non-deuterated form provides valuable insight. Methamphetamine has been shown to be stable in influent wastewater (pH 7.5, 20°C) for 12 hours or more, indicating considerable resistance to abiotic and biotic degradation in such complex matrices. Furthermore, studies on the thermal decomposition of methamphetamine hydrochloride reveal that significant breakdown occurs only at high temperatures. Pyrolysis at temperatures above 315°C leads to demethylation and methylation reactions, forming products such as amphetamine and dimethylamphetamine. At even higher temperatures (>550°C), further degradation releases a variety of volatile compounds.

The primary thermal degradation pathway involves the elimination of methylamine (B109427) to produce the more stable trans-phenylpropene, which is considered a potential indicator of smoked methamphetamine. A detailed analysis of pyrolysis products is presented in the table below. Given the kinetic isotope effect, it is expected that the temperatures required for the decomposition of this compound would be higher, and the reaction rates would be slower, particularly for reactions involving the cleavage of deuterated bonds.

Temperature RangePrimary ProcessMajor Decomposition Products
> 315 °CDemethylation / MethylationAmphetamine, Dimethylamphetamine, Benzylethyltrimethylammonium
> 315 °CEliminationAllylbenzene, cis-β-methylstyrene, trans-β-methylstyrene
> 550 °CFragmentationMethane, Toluene, Ethylene, Hydrogen Cyanide, Methylchloride, Carbon Monoxide, Carbon Dioxide

This table is based on data for non-deuterated methamphetamine hydrochloride.

Photolytic and Hydrolytic Degradation Pathways

The degradation of chemical compounds in the environment can be significantly influenced by photolysis (degradation by light) and hydrolysis (reaction with water).

Hydrolytic Degradation: As a hydrochloride salt, this compound readily dissolves and dissociates in water. However, the core N-methyl-1-phenylpropan-2-amine structure is generally resistant to hydrolysis under typical environmental pH conditions. Significant hydrolytic degradation is not considered a primary pathway for the natural attenuation of methamphetamine in aquatic systems.

Photolytic Degradation: Studies on the photolytic degradation of methamphetamine show that it is negligible on its own but can be significantly accelerated through photocatalysis, for instance, in the presence of titanium dioxide (TiO₂) and UV light. This process, often employed in advanced water treatment, involves the generation of highly reactive hydroxyl radicals (•OH) that attack the methamphetamine molecule. The reaction follows apparent first-order kinetics, with degradation rates dependent on catalyst concentration, pH, and UV intensity.

Two primary degradation pathways have been proposed for the photocatalytic destruction of methamphetamine:

Hydroxylation: The aromatic ring is attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates like the p-hydroxy-methamphetamine analog.

Side-Chain Cleavage: The bond between the alpha-carbon and the phenyl group or the N-methyl group can be cleaved, leading to the formation of various intermediates, including amphetamine.

Ultimately, complete mineralization can be achieved, converting the organic compound into carbon dioxide, water, and inorganic ions such as ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻). While these studies were conducted on non-deuterated methamphetamine, the pathways for this compound are expected to be identical. However, the rates of degradation may be slower due to the kinetic isotope effect, especially for reactions involving the abstraction of deuterium (B1214612) atoms from the molecule. One study noted that under simulated environmental conditions, photolysis was not a pronounced degradation mechanism for methamphetamine in river water and sediment microcosms over a 40-day period, suggesting its persistence in the absence of strong photocatalysts.

Behavior and Fate in Simulated Environmental Systems

The environmental fate of this compound is governed by its persistence and its interactions with soil, water, and sediment.

Stability in Aquatic and Soil Environments: Research on the non-deuterated compound demonstrates its significant persistence. In simulated aquatic microcosms containing river water and sediment, methamphetamine was found to be refractory, with statistically significant biodegradation occurring but over long half-lives. Similarly, in soil, methamphetamine persists for a long time, with its degradation being predominantly a biotic (microbial) process, as no significant degradation was observed in sterile soil over a one-year period. The compound's persistence is also highlighted by the fact that contamination from clandestine labs can remain in properties for months or even years.

Sorption and Mobility: The mobility of methamphetamine in the environment is influenced by its tendency to adsorb to soil and sediment particles. As a compound with a positive charge at typical environmental pH, it can bind to negatively charged surfaces of clay minerals and organic matter. Batch equilibrium experiments with non-deuterated methamphetamine show that its adsorption to soil is well-described by the Freundlich isotherm model, indicating a nonlinear sorption behavior. Compared to its precursor pseudoephedrine, methamphetamine exhibits stronger adsorption and lower desorption, suggesting it is less mobile and less available for degradation in the soil matrix. This sorption to sediment is a key factor in its environmental distribution, with rapid adsorption observed in systems containing clay and silt.

Potential Degradation Products: While this compound itself is highly stable, any degradation that does occur would likely follow pathways similar to those identified for the parent compound through metabolic and environmental studies. These potential degradation products would include the deuterated versions of:

Amphetamine: Formed via N-demethylation.

p-Hydroxymethamphetamine: Formed via aromatic hydroxylation.

The table below summarizes key findings regarding the stability and behavior of methamphetamine in various systems.

System / ConditionFindingImplication for this compound
Laboratory StorageStable for ≥ 5 years at -20°C.High stability under controlled conditions.
Wastewater (influent)Stable for ≥ 12 hours at 20°C, pH 7.5.Likely to be highly stable in similar aquatic matrices.
Soil (non-sterile)Long persistence; degradation is predominantly biotic.Expected to be highly persistent, with even slower biotic degradation due to KIE.
Soil/SedimentAdsorbs to particles, limiting mobility.Expected to exhibit similar or stronger sorption, leading to accumulation in soil/sediment.
UV/TiO₂ PhotocatalysisRapid degradation via hydroxylation and side-chain cleavage.Susceptible to advanced oxidation processes, but potentially at a slower rate than the parent compound.
Thermal (Pyrolysis)Decomposes at high temperatures (>315°C) into various products.High thermal stability; decomposition requires significant energy input.

Methodological Considerations and Challenges in Deuterated Methamphetamine Research

Evaluation of Cross-Contribution and Interferences from Non-Labeled Analogs

A significant challenge in using isotopically labeled internal standards is the phenomenon of "cross-contribution," where the ion fragments of the non-labeled analyte interfere with the signal of the deuterated standard, and vice-versa. nih.govoup.com This is particularly critical in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. The selection of appropriate monitoring ions for both the analyte and the internal standard is crucial to minimize this interference. nih.gov

Research has shown that the degree of cross-contribution can be significant and is dependent on the specific deuterated analog and the derivatization technique used. oup.com For instance, a study examining various deuterated methamphetamines (though not D14 specifically) found that the choice of derivatizing agent, such as trimethylsilyl (B98337) or pentafluoropropionyl, significantly alters the mass spectra and, consequently, the potential for overlapping ion fragments. nih.govoup.com Inadequate separation of ion signals can lead to inaccuracies in quantification, especially when analyzing samples with a high concentration of the non-labeled methamphetamine relative to the spiked internal standard.

Furthermore, immunoassays, often used for initial screening, may exhibit cross-reactivity with deuterated analogs. A study investigating the cross-reactivity of various "heavy drugs" in a commercial immunoassay found that d14-rac-methamphetamine showed a cross-reactivity of 47%. researchgate.net This indicates that screening methods could potentially detect the presence of the deuterated standard, a factor to consider when interpreting results.

Table 1: Cross-Reactivity of Deuterated Methamphetamine Analogs in CEDIA Immunoassay researchgate.net

CompoundDegree of DeuterationCross-Reactivity (%)
d3-S-(+)-methamphetamine345
d14-rac-methamphetamine1447

This table illustrates the potential for interference in initial screening tests, showing that heavily deuterated methamphetamine can be detected by certain immunoassays.

Considerations for Isotopic Purity and Quality Control of Methamphetamine D14 Hydrochloride

The accuracy of isotope dilution mass spectrometry hinges on the isotopic purity of the internal standard. This compound is synthesized to have a high percentage of deuterium (B1214612) incorporation. Commercial suppliers often guarantee a high level of deuteration, for instance, ≥99% deuterated forms (d1-d14). caymanchem.com However, the presence of less-deuterated or non-deuterated species (d0) in the internal standard solution can be a source of error.

Rigorous quality control (QC) is therefore essential. This involves verifying the isotopic composition and purity of each new batch of the deuterated standard. nih.gov The presence of even small amounts of the non-labeled analog in the internal standard can artificially inflate the measured concentration of the target analyte in unknown samples. QC procedures should include the analysis of the deuterated standard by itself to check for the presence of the d0 species and to establish the exact isotopic distribution. This information is crucial for correcting quantitative results and ensuring the reliability of the analytical method.

Influence of Derivatization Strategies on Analytical Performance and Isotope Ratio

Derivatization is a common strategy in the analysis of amphetamine-type substances to improve their chromatographic behavior and mass spectrometric fragmentation. The choice of derivatizing agent has a profound impact on the analytical performance and the measured isotope ratio when using deuterated internal standards like Methamphetamine D14. nih.govoup.com

Different derivatization methods can lead to the formation of different product ions and can alter their relative abundances. nih.gov A study by Lin and Liu demonstrated that derivatization with agents like trimethylsilyl (TMS), trichloroacetyl (TCA), and pentafluoropropionyl (PFP) results in significantly different mass spectra for both methamphetamine and its deuterated analogs (d5, d8, d9 were studied). nih.govoup.com The ideal derivatization strategy is one that produces intense, high-mass ions for both the analyte and the internal standard, with minimal cross-contribution between the selected ion pairs. nih.gov

For example, the study found that for certain derivatized forms, some deuterated analogs were not suitable because they did not provide a sufficient number of unique, high-mass ions free from interference. nih.govoup.com Therefore, the selection of Methamphetamine D14 as an internal standard must be paired with a carefully validated derivatization method that ensures stable and predictable isotope ratios across the calibration range, ultimately leading to more accurate and precise quantification.

Impact of Deuteration on Physicochemical Properties Relevant to Analytical Separations (e.g., Retention Time Shifts)

The substitution of hydrogen with deuterium atoms can subtly alter the physicochemical properties of a molecule. While often considered negligible, this "isotope effect" can sometimes manifest as a slight difference in chromatographic retention time between the deuterated standard and the non-deuterated analyte. In chromatographic techniques like GC and LC, the analyte and its isotopically labeled standard are expected to co-elute or elute very closely.

Q & A

Q. What are the standard analytical methods for quantifying Methamphetamine D14 Hydrochloride in research samples?

  • Methodology : Use inductively coupled plasma-mass spectrometry (ICP-MS) to analyze trace elements (e.g., Na, Br, Pd) in synthesized samples, as these elements vary between synthetic routes like Emde's and Nagai's methods . Gas chromatography/mass spectrometry (GC/MS) is recommended for detecting residues on fabrics or environmental samples, with acid/base organic extraction protocols . For purity assessment, chromatographic systems (e.g., HPLC with UV detection) are validated using reference standards and buffered mobile phases .

Q. How should this compound be stored to ensure chemical stability?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate a minimum shelf life of 5 years under these conditions. Monitor pH (ideally 4.0–6.0) in solution-based experiments to avoid hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves and lab coats; avoid skin contact despite low dermal irritation potential. In case of accidental exposure, rinse eyes with water for ≥10 minutes and seek medical evaluation within 48 hours due to delayed systemic toxicity risks .

Q. How is this compound synthesized, and what are the key intermediates?

  • Methodology : Common routes include reductive amination of pseudoephedrine or ephedrine derivatives via hypophosphorous acid/iodine (Nagai method) or Emde’s hydrogenation. Trace impurities (e.g., iodine residues) differ between methods, impacting downstream analytical profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in trace element data from different synthetic routes?

  • Methodology : Cross-validate ICP-MS results with neutron activation analysis (NAA) to account for method-specific biases. For example, Emde’s method yields higher Na (240 ppm ± 220) versus Nagai’s (20 ppm ± 20), likely due to sodium borohydride residues. Statistical tools (e.g., ANOVA) should compare variability across batches .

Q. What methodologies are used to assess neuroprotective agents against Methamphetamine-induced neurotoxicity?

  • Methodology : Employ in vivo rodent models to evaluate compounds like berberine hydrochloride. Key metrics include:
  • Behavioral assays : Open-field tests for anxiety-related behaviors.
  • Histopathology : Microscopic analysis of bone quality (e.g., trabecular density) and neuronal integrity (e.g., hippocampal cell counts) .

Q. How can impurity profiling enhance forensic tracking of illicit this compound?

  • Methodology : Use cluster analysis of trace impurities (e.g., palladium catalysts, unreacted precursors) to link samples to synthesis routes. GC/MS with multivariate statistics (e.g., principal component analysis) distinguishes clandestine lab signatures .

Q. What experimental designs mitigate confounding factors in pharmacokinetic studies of this compound?

  • Methodology :
  • Dose-response curves : Administer 0.1–10 mg/kg intravenously in animal models to establish linearity.
  • Control for metabolism : Co-administer CYP2D6 inhibitors (e.g., quinidine) to isolate enzyme-specific clearance pathways.
  • Temporal sampling : Collect plasma at 5, 15, 30, 60, and 120 minutes post-administration for robust AUC calculations .

Q. How do structural analogs of this compound (e.g., 2-Methoxyamphetamine) differ in receptor binding affinity?

  • Methodology : Radioligand displacement assays (e.g., using [³H]dopamine) quantify binding to dopamine transporters (DAT). Compare EC₅₀ values: Methamphetamine typically shows 10-fold higher DAT affinity than 2-Methoxyamphetamine due to steric hindrance from the methoxy group .

Q. What statistical approaches address variability in behavioral outcomes across this compound studies?

  • Methodology : Apply mixed-effects models to account for intersubject variability in locomotor activity or self-administration paradigms. Post hoc tests (e.g., Tukey HSD) validate significance in multi-group comparisons, as demonstrated in rice D14 mutant rescue studies .

Data Presentation Guidelines

  • Figures : Use color-coded bar graphs for elemental concentration comparisons (e.g., Na vs. Br in Emde’s vs. Nagai’s methods). Avoid overcrowding with >3 chemical structures per figure .
  • Tables : Report trace element data with standard deviations (e.g., "Br: 130 ± 80 ppm") and highlight statistically significant differences (p < 0.01) .

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